molecular formula C25H24N4O4S2 B2706609 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851987-82-1

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzohydrazide

Cat. No.: B2706609
CAS No.: 851987-82-1
M. Wt: 508.61
InChI Key: PIZWSHCOGJZPTK-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzohydrazide derivative featuring a 3,4-dihydroisoquinoline sulfonyl group linked to a 4-methoxy-7-methylbenzo[d]thiazole moiety. Its synthesis likely involves multi-step reactions, including sulfonylation of the dihydroisoquinoline core and hydrazide coupling with the benzo[d]thiazole scaffold . Its structural complexity highlights its role as a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to sulfonamide or heterocyclic interactions.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4S2/c1-16-7-12-21(33-2)22-23(16)34-25(26-22)28-27-24(30)18-8-10-20(11-9-18)35(31,32)29-14-13-17-5-3-4-6-19(17)15-29/h3-12H,13-15H2,1-2H3,(H,26,28)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZWSHCOGJZPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The compound is synthesized through a multi-step process, typically beginning with the formation of the isoquinoline and benzo[d]thiazole derivatives. Reacting these intermediates under appropriate conditions, often involving sulfonylation and hydrazide formation, yields the final product. The process requires meticulous control of reaction parameters such as temperature, solvent choice, and pH.

Industrial Production Methods:

While industrial production specifics may vary, they usually involve large-scale batch reactors designed for precise control and high yields. Key to the industrial synthesis is the optimization of reaction steps to ensure cost-effectiveness and scalability, often with the aid of advanced catalytic methods.

Chemical Reactions Analysis

Types of Reactions:

The compound can undergo various reactions, including:

  • Oxidation: : Leading to modifications on the aromatic rings or side chains.

  • Reduction: : Affecting the hydrazide moiety and other reducible groups.

  • Substitution: : Primarily on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

Typical reagents include strong oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. Conditions vary from acidic to basic, depending on the specific transformation targeted.

Major Products:

Scientific Research Applications

Research has shown that compounds similar to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzohydrazide exhibit various biological activities:

Neuroprotective Effects

Studies have indicated that derivatives of this compound can inhibit monoamine oxidase (MAO) and cholinesterase (ChE), which are enzymes implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, compounds tested in vitro showed significant inhibition against MAO-B and butyrylcholinesterase (BuChE), suggesting potential use in treating cognitive disorders .

Antidepressant Properties

In vivo studies utilizing the forced swim test have demonstrated that certain derivatives significantly reduce immobility time, indicating antidepressant-like effects. This aligns with findings that suggest these compounds may modulate neurotransmitter systems involved in mood regulation .

Antitumor Activity

Some derivatives have exhibited cytotoxic effects against various cancer cell lines, indicating potential applications in oncology. The mechanism often involves inducing apoptosis in cancer cells, making these compounds candidates for further development as anticancer agents.

Table 1: Summary of Biological Activities

Activity TypeAssay MethodResult SummaryReference
MAO InhibitionIn vitro enzyme activity assaysSignificant inhibition observed
AntidepressantForced swim testReduced immobility time
AntitumorCytotoxicity assaysInduced apoptosis in cancer cell lines

Therapeutic Potential

Given its diverse biological activities, 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzohydrazide holds promise for therapeutic applications in:

  • Neurodegenerative Diseases : As a potential treatment for Alzheimer's and Parkinson's diseases due to its enzyme inhibition properties.
  • Depression : As an antidepressant based on its effects observed in preclinical models.
  • Cancer Treatment : As an anticancer agent targeting specific pathways involved in tumor growth.

Mechanism of Action

The compound exerts effects primarily through interactions with molecular targets such as enzymes or receptors. By binding to these targets, it can modulate biochemical pathways, exhibiting effects ranging from inhibition to activation. The exact mechanism involves specific interactions at the molecular level, often studied through computational and experimental methods.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives reported in the literature. Below is a detailed comparison based on core scaffolds, substituents, and reported bioactivities:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity (if reported) Reference
Target Compound : 4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzohydrazide Benzohydrazide + Benzo[d]thiazole 4-Methoxy, 7-methyl (benzothiazole); dihydroisoquinoline sulfonyl Not explicitly reported -
4-(3,4-Dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Benzamide + 1,3,4-Oxadiazole 3,4,5-Triethoxyphenyl (oxadiazole); dihydroisoquinoline sulfonyl Not reported
(Z)-4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide Benzamide + Benzo[d]thiazole 4-Ethoxy, 3-ethyl (benzothiazole); dihydroisoquinoline sulfonyl No bioactivity data
4-[2-Imino-5-(1-((4-nitrobenzylidene)hydrazineylidene)ethyl)-1,3,4-thiadiazol-3(2H)-yl]benzenesulfonamide 1,3,4-Thiadiazole + Sulfonamide 4-Nitrobenzylidene; imino group Cytotoxic (IC₅₀: 8.2 µM vs. HepG2)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones 1,2,4-Triazole + Sulfonyl 2,4-Difluorophenyl; X = H, Cl, Br Antifungal (MIC: 16 µg/mL vs. C. albicans)

Key Observations :

Core Scaffold Variations :

  • The target compound’s benzohydrazide-benzo[d]thiazole hybrid distinguishes it from analogs with 1,3,4-oxadiazole (e.g., ) or 1,2,4-triazole cores (e.g., ). These heterocycles influence solubility, metabolic stability, and target binding.
  • Compounds with 1,3,4-thiadiazole scaffolds (e.g., ) exhibit cytotoxic activity, suggesting that replacing thiadiazole with benzothiazole in the target compound may alter its mechanism of action.

Substituent Effects: The 4-methoxy-7-methyl substituents on the benzothiazole ring in the target compound contrast with the 4-ethoxy-3-ethyl group in the analog from . Electron-donating groups like methoxy may enhance membrane permeability compared to bulkier ethyl/ethoxy substituents. The dihydroisoquinoline sulfonyl group is conserved across multiple analogs (), underscoring its role in sulfonamide-mediated interactions, such as carbonic anhydrase or kinase inhibition.

Bioactivity Trends :

  • Thiadiazole derivatives (e.g., ) show cytotoxicity against HepG2 cells (IC₅₀: 8.2 µM), while triazole derivatives (e.g., ) display antifungal activity. The absence of bioactivity data for the target compound necessitates further testing to determine its therapeutic niche.

Biological Activity

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzohydrazide is a complex organic molecule that exhibits significant biological activity due to its unique structural features. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features multiple functional groups, including:

  • Dihydroisoquinoline : Known for its diverse biological activities.
  • Sulfonyl group : Often enhances solubility and bioactivity.
  • Benzothiazole moiety : Associated with various pharmacological effects.

The molecular formula is C27H26N4O3SC_{27}H_{26}N_{4}O_{3}S, indicating a complex structure conducive to multiple interactions with biological targets.

The biological activity of the compound is primarily attributed to its interaction with specific enzymes and receptors. Research has shown that compounds with similar structural motifs often target:

  • Enzymes : Such as aldo-keto reductases, which are implicated in cancer progression .
  • Receptors : Including those involved in inflammatory pathways and neurotransmission.

For instance, the sulfonamide group can enhance binding affinity to target sites, potentially altering enzyme kinetics or receptor activation states.

Pharmacological Effects

  • Anticancer Activity :
    • A study highlighted the compound's potential as an inhibitor of aldo-keto reductase AKR1C3, a target in breast and prostate cancers. The compound demonstrated low nanomolar potency in inhibiting this enzyme, suggesting a promising avenue for cancer therapy .
  • Anti-inflammatory Properties :
    • The presence of the benzothiazole ring is linked to anti-inflammatory effects by modulating cytokine production. This can lead to reduced inflammation in various models.
  • Neuroprotective Effects :
    • Compounds with similar structures have shown neuroprotective activity through modulation of neurotransmitter levels, enhancing cognitive functions without excitotoxic side effects .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this specific hydrazide:

StudyCompound TestedBiological ActivityFindings
3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acidInhibition of AKR1C3Low nM potency; significant anticancer potential
Benzothiazole derivativesAnti-MERS-CoV activityIC50 values ≤ 0.14 μM; no cytotoxicity observed
AMPA-PAMsNeuroprotective effectsEnhanced neurotransmitter levels; improved pharmacokinetic profile

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the benzothiazole and dihydroisoquinoline portions significantly affect biological activity. For example:

  • Substituents on the benzothiazole ring can enhance or diminish inhibitory potency against specific targets.
  • The positioning of functional groups is crucial for maintaining efficacy while minimizing toxicity.

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